Potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate is a fluorinated organic compound with the molecular formula C8F15KO3S . It is known for its unique chemical structure, which includes a cyclohexane ring substituted with multiple fluorine atoms and a sulfonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate typically involves the fluorination of cyclohexanesulfonic acid derivatives. The process includes the following steps:
Fluorination: Cyclohexanesulfonic acid is subjected to fluorination using reagents such as elemental fluorine or fluorinating agents like cobalt trifluoride.
Neutralization: The resulting sulfonic acid is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Large-scale fluorination reactors are used to achieve high yields of the fluorinated intermediate.
Continuous Flow Reactors: These reactors facilitate the efficient introduction of the pentafluoroethyl group.
Purification: The final product is purified using techniques such as crystallization and recrystallization to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Higher oxidation state derivatives, such as sulfonic acids or sulfonyl fluorides.
Reduction: Reduced derivatives, including sulfinates or thiols.
Substitution: Substituted cyclohexanesulfonates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in fluorination reactions and the preparation of fluorinated compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its use in drug delivery systems and as a component in diagnostic imaging agents.
Wirkmechanismus
The mechanism of action of potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, membrane integrity, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium perfluorooctanesulfonate: Another fluorinated sulfonate with similar properties but different chain length.
Potassium perfluorobutanesulfonate: A shorter-chain analog with distinct chemical and physical properties.
Potassium perfluorohexanesulfonate: A compound with a similar structure but fewer fluorine atoms.
Uniqueness
Potassium decafluoro(pentafluoroethyl)cyclohexanesulphonate is unique due to its specific combination of a cyclohexane ring, multiple fluorine atoms, and a pentafluoroethyl group. This structure imparts unique chemical properties, such as high stability, hydrophobicity, and resistance to degradation .
Eigenschaften
CAS-Nummer |
67584-42-3 |
---|---|
Molekularformel |
C8F15KO3S |
Molekulargewicht |
500.22 g/mol |
IUPAC-Name |
potassium;2,2,3,3,4,4,5,5,6,6-decafluoro-1-(1,1,2,2,2-pentafluoroethyl)cyclohexane-1-sulfonate |
InChI |
InChI=1S/C8HF15O3S.K/c9-2(10)1(27(24,25)26,4(13,14)8(21,22)23)3(11,12)6(17,18)7(19,20)5(2,15)16;/h(H,24,25,26);/q;+1/p-1 |
InChI-Schlüssel |
XOSCHQYLTKHYJE-UHFFFAOYSA-M |
Kanonische SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)S(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.